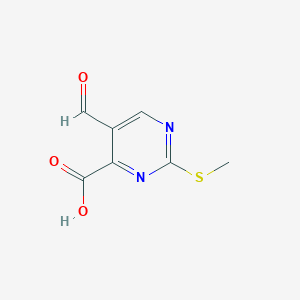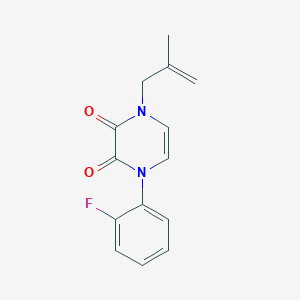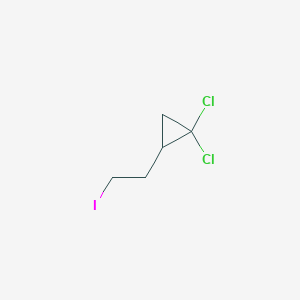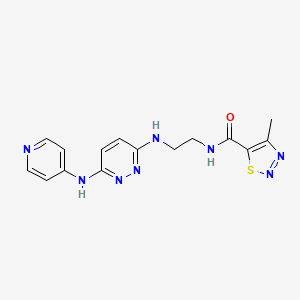![molecular formula C10H11BrClN3 B2900300 3-[(4-Bromo-1h-pyrazol-1-yl)methyl]aniline hydrochloride CAS No. 1185483-92-4](/img/structure/B2900300.png)
3-[(4-Bromo-1h-pyrazol-1-yl)methyl]aniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-[(4-Bromo-1h-pyrazol-1-yl)methyl]aniline hydrochloride” is a chemical compound with the molecular formula C10H11BrClN3 . It has a molecular weight of 288.571 Da and is sold in solid form .
Synthesis Analysis
The synthesis of pyrazole compounds, such as “this compound”, can be achieved through various methods. One common method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringBrC1=CN(N=C1)CC2=CC(N)=CC=C2 . Chemical Reactions Analysis
Pyrazole compounds, including “this compound”, can undergo various chemical reactions. For instance, they can participate in Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones . They can also undergo N-arylation with aryl halides in the presence of copper powder .Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its exact physical and chemical properties are not provided in the search results.作用機序
3-[(3-[(4-Bromo-1h-pyrazol-1-yl)methyl]aniline hydrochlorideyrazol-1-yl)methyl]aniline hydrochloride acts as a catalyst in the synthesis of organic compounds. It acts by activating the hydrochloric acid to break the bonds of the reactants, allowing them to react with each other. The reaction is then completed by the addition of the catalyst, which helps to speed up the reaction.
Biochemical and Physiological Effects
3-[(3-[(4-Bromo-1h-pyrazol-1-yl)methyl]aniline hydrochlorideyrazol-1-yl)methyl]aniline hydrochloride is not known to have any significant biochemical or physiological effects in humans or animals. It is considered to be non-toxic and non-mutagenic.
実験室実験の利点と制限
The main advantage of using 3-[(3-[(4-Bromo-1h-pyrazol-1-yl)methyl]aniline hydrochlorideyrazol-1-yl)methyl]aniline hydrochloride in lab experiments is its relatively low cost and availability. It is also relatively easy to use and can be stored for long periods of time without degradation. The main limitation of this compound is its relatively low yield, which can make it difficult to obtain the desired product in large quantities.
将来の方向性
The future directions for 3-[(3-[(4-Bromo-1h-pyrazol-1-yl)methyl]aniline hydrochlorideyrazol-1-yl)methyl]aniline hydrochloride research include further exploration of its potential applications in the synthesis of organic compounds, such as drugs, dyes, and pigments. Additionally, further research could be done to explore its potential use in the production of organic semiconductors, organic light-emitting diodes, and organic photovoltaics. Finally, further research could be done to investigate its potential toxicity and mutagenic effects.
合成法
3-[(3-[(4-Bromo-1h-pyrazol-1-yl)methyl]aniline hydrochlorideyrazol-1-yl)methyl]aniline hydrochloride can be synthesized by reacting 4-bromo-1h-pyrazol-1-ylmethanamine with hydrochloric acid. This reaction produces the desired product in approximately 50% yield. The reaction is carried out in aqueous solution at room temperature.
科学的研究の応用
3-[(3-[(4-Bromo-1h-pyrazol-1-yl)methyl]aniline hydrochlorideyrazol-1-yl)methyl]aniline hydrochloride is widely used in the scientific research field. It is used in the synthesis of various compounds, such as drugs, dyes, and pigments. It is also used in the production of pharmaceuticals, cosmetics, and other products. In addition, this compound is also used in the production of organic semiconductors, organic light-emitting diodes, and organic photovoltaics.
Safety and Hazards
特性
IUPAC Name |
3-[(4-bromopyrazol-1-yl)methyl]aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3.ClH/c11-9-5-13-14(7-9)6-8-2-1-3-10(12)4-8;/h1-5,7H,6,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDGUVGTIQHESJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CN2C=C(C=N2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2900219.png)
![5-[[4-[(4-Bromophenyl)methoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2900224.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2900225.png)


![N-(5-methyl-3-isoxazolyl)-2-[[4-(2-methylphenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B2900229.png)

![methyl 2-{4-[2-(2-furyl)-5-methyl-1H-pyrrol-1-yl]phenoxy}benzenecarboxylate](/img/structure/B2900232.png)

![1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one](/img/structure/B2900234.png)
![4-Azaspiro[2.5]octan-7-one;hydrochloride](/img/structure/B2900235.png)

![dimethyl 5-(4-chlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2900240.png)